Cas no 2031260-40-7 (1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride)

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride 化学的及び物理的性質
名前と識別子
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- 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride
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- MDL: MFCD30345291
- インチ: 1S/C4H7N3O.ClH/c1-3(8)4-5-2-6-7-4;/h2-3,8H,1H3,(H,5,6,7);1H
- InChIKey: SZLCHAKTKBLJGC-UHFFFAOYSA-N
- ほほえんだ: C(C1=NN=CN1)(O)C.Cl
1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-310830-0.1g |
1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride |
2031260-40-7 | 95.0% | 0.1g |
$252.0 | 2025-03-19 | |
Enamine | EN300-310830-0.5g |
1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride |
2031260-40-7 | 95.0% | 0.5g |
$569.0 | 2025-03-19 | |
Enamine | EN300-310830-2.5g |
1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride |
2031260-40-7 | 95.0% | 2.5g |
$1428.0 | 2025-03-19 | |
Enamine | EN300-310830-5.0g |
1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride |
2031260-40-7 | 95.0% | 5.0g |
$2110.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00871057-1g |
1-(4H-1,2,4-Triazol-3-yl)ethan-1-ol hydrochloride |
2031260-40-7 | 95% | 1g |
¥5414.0 | 2023-02-27 | |
Enamine | EN300-310830-1g |
1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride |
2031260-40-7 | 95% | 1g |
$728.0 | 2023-09-05 | |
A2B Chem LLC | AW02224-10g |
1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride |
2031260-40-7 | 95% | 10g |
$3331.00 | 2024-04-20 | |
A2B Chem LLC | AW02224-250mg |
1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride |
2031260-40-7 | 95% | 250mg |
$415.00 | 2024-04-20 | |
A2B Chem LLC | AW02224-1g |
1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride |
2031260-40-7 | 95% | 1g |
$802.00 | 2024-04-20 | |
Aaron | AR01B83G-2.5g |
1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride |
2031260-40-7 | 95% | 2.5g |
$1989.00 | 2025-02-09 |
1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochlorideに関する追加情報
Introduction to 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride (CAS No. 2031260-40-7)
1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride (CAS No. 2031260-40-7) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of 1,2,4-triazole, a heterocyclic ring system that is widely studied for its diverse biological activities, including antifungal, antibacterial, and antiviral properties.
The chemical structure of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride features a 1,2,4-triazole ring attached to an ethyl alcohol group, which is further modified by a hydrochloride salt. The presence of the hydroxyl group and the triazole ring imparts unique chemical and biological properties to this compound. The triazole moiety is known for its ability to form hydrogen bonds and π-stacking interactions, which can enhance the compound's binding affinity to various biological targets.
In recent years, research on 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride has focused on its potential as an antifungal agent. Studies have shown that this compound exhibits potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve the disruption of fungal cell membranes and the inhibition of key enzymes involved in fungal metabolism.
Beyond its antifungal properties, 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride has also been investigated for its potential as an antibacterial agent. Research has demonstrated that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The broad-spectrum activity of this compound makes it a promising candidate for the development of new antibiotics to combat multidrug-resistant bacterial strains.
The pharmacokinetic properties of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride have also been studied in detail. Preclinical studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile. These properties are crucial for the development of effective therapeutic agents that can be administered orally.
In addition to its therapeutic potential, 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride has been explored for its use in diagnostic applications. The unique chemical structure of this compound allows it to be labeled with various imaging agents, such as radioisotopes or fluorescent dyes. This makes it a valuable tool for non-invasive imaging techniques used in medical diagnostics.
The synthesis of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride has been optimized using modern synthetic methods. One common approach involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-hydroxyethyltriazole, which is then converted to the hydrochloride salt through acidification. This synthetic route is efficient and scalable, making it suitable for large-scale production.
The safety profile of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride has been evaluated through extensive toxicological studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, as with any new chemical entity (NCE), further clinical trials are necessary to fully assess its safety and efficacy in humans.
In conclusion, 1-(4H-1,2,4-triazol-3-y l)ethan - 1 - ol hydrochloride (CAS No. 2031260 - 40 - 7) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development in the fields of medicinal chemistry and drug discovery.
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